molecular formula C10H14O B1526328 (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene CAS No. 1052236-86-8

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

Cat. No. B1526328
M. Wt: 150.22 g/mol
InChI Key: WBRYUDKSKFXYOD-SNVBAGLBSA-N
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Description

“(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” is a compound used for chiral derivatization . It has an empirical formula of C10H14O and a molecular weight of 150.22 . The compound is also known by the synonym "(3aS)-3,3a,4,5-Tetrahydro-3a-(2-propenyl)-2H-cyclopenta[b]furan" .


Synthesis Analysis

The synthesis of similar bicyclic compounds has been reported in the literature. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been used for the efficient construction of 8-oxabicyclo[3.2.1]octanes .


Molecular Structure Analysis

The molecular structure of “(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” can be represented by the SMILES string C=CC[C@@]12CCOC1=CCC2 . This indicates the presence of an oxabicyclic structure with an allyl group attached.


Physical And Chemical Properties Analysis

“(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” is a colorless oil . It has a high degree of optical purity, with an enantiomeric ratio of ≥99.0:1.0 (GC) . The refractive index is reported as n20/D 1.497 .

Scientific Research Applications

Synthesis and Chemical Applications

  • (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene and its derivatives have been utilized in the synthesis of complex chemical structures. For instance, substituted 3-oxabicyclo[3.3.0]oct-6-en-7-ones have been synthesized from propargyl alcohols and ethers, which are then converted into alkyne hexacarbonyl dicobalt complexes, followed by intramolecular cyclization. This synthesis process is significant in producing various complex organic compounds (Billington & Willison, 1983).

Involvement in Terpenoid Synthesis

  • Another application involves the synthesis of complex terpenoid methylenecyclohexanes. Allylic alcohols have been activated to form allyl cations, which in turn yield various bicyclo compounds in the presence of cyclopentadiene and furan. This method is crucial for the synthesis of terpenoid compounds, which have various applications in pharmaceuticals and fragrances (Henning & Hoffman, 1982).

Role in Natural Product Synthesis

  • The compound has also been used in the synthesis of natural product analogs, such as the C3–C13 segment of phorboxazoles A and B. Key steps in this synthesis include the desymmetrization of oxabicyclic ketones and asymmetric allylboration. This process is important for the creation of complex natural product structures with potential biomedical applications (Wolbers, Martin, & Hoffmann, 1999).

Safety And Hazards

The safety data sheet for “(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” suggests that it should be used for R&D purposes only and not for medicinal or household use . In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Future Directions

The future directions for research on “(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, the development of more efficient and selective synthetic methods, as well as the investigation of novel reaction mechanisms, could be areas of interest .

properties

IUPAC Name

(3aS)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYUDKSKFXYOD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

CAS RN

1052236-86-8
Record name (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Reactant of Route 2
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
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(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Reactant of Route 4
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Reactant of Route 5
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Reactant of Route 6
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

Citations

For This Compound
5
Citations
T Matsumaru, K Sakuratani, S Yanaka… - European Journal of …, 2022 - Wiley Online Library
Mincle, a C‐type lectin receptor (CLR), senses certain lipid conjugates, leading to the activation of the innate immune system. The lipid conjugate ligands include glyco‐, glycero‐, and …
JK Yuvaraj, RE Roberts, Y Sonntag, XQ Hou… - pure.mpg.de
Supplementary Figure 1. Protein detection of Ips typographus odorant receptors (ORs; V5-tagged) and Orco (myc-tagged) from TREx/HEK293 cells by Western blot. Upper left panel: …
Number of citations: 2 pure.mpg.de
K Tatsuta, D Sekine, S Hayama… - The Journal of …, 2018 - ACS Publications
Total synthesis and structural determination of XR774 has been accomplished. The benzo[j]fluoranthene skeleton has been constructed by regioselective coupling between tetraline 3 …
Number of citations: 5 pubs.acs.org
長谷川太志, ハセガワフトシ - 2017 - ir.library.osaka-u.ac.jp
第一章 序論 1-1 アトロプ異性体 1 1-2 CN 結合アトロプ異性体 7 1-3 CN 結合アトロプ異性体の不斉合成研究例 14 1-4 ウラシル誘導体およびその類縁構造におけるアトロプ異性体 20 1-5 本研究…
Number of citations: 3 ir.library.osaka-u.ac.jp
関根大介 - (No Title), 2018 - 早稲田大学
Number of citations: 4

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